molecular formula C13H16O B14139734 2,3-Dihydro-4,5,6,7-tetramethyl-1H-inden-1-one CAS No. 711-43-3

2,3-Dihydro-4,5,6,7-tetramethyl-1H-inden-1-one

Cat. No.: B14139734
CAS No.: 711-43-3
M. Wt: 188.26 g/mol
InChI Key: OSPFVPPFODDSDS-UHFFFAOYSA-N
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Description

2,3-Dihydro-4,5,6,7-tetramethyl-1H-inden-1-one is an organic compound with a unique structure that includes a fused cyclopentanone and benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-4,5,6,7-tetramethyl-1H-inden-1-one can be achieved through several methods. One common approach involves the reaction of tetramethylcyclopentadiene with an appropriate oxidizing agent. The reaction conditions typically include maintaining a temperature range of 35-40°C and using solvents like acetic acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation reactions using chromium trioxide in acetic acid. The process is optimized to achieve high yields and purity, with careful control of reaction parameters to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-4,5,6,7-tetramethyl-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indenones, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3-Dihydro-4,5,6,7-tetramethyl-1H-inden-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Dihydro-4,5,6,7-tetramethyl-1H-inden-1-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties are linked to the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-4,5,6,7-tetramethyl-1H-inden-1-one is unique due to its specific tetramethyl substitutions, which confer distinct chemical properties and biological activities. These substitutions enhance its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

711-43-3

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

4,5,6,7-tetramethyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C13H16O/c1-7-8(2)10(4)13-11(9(7)3)5-6-12(13)14/h5-6H2,1-4H3

InChI Key

OSPFVPPFODDSDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=C1C)CCC2=O)C)C

Origin of Product

United States

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